2-(3-chlorophenyl)acetyl chloride is an organic compound characterized by the molecular formula CHClO and a molecular weight of 189.04 g/mol. It appears as a colorless to pale yellow liquid and is primarily utilized as an intermediate in organic synthesis. The compound features both an acyl chloride group, which is highly reactive, and a chlorophenyl group, making it a valuable reagent in various
While specific biological activities of 2-(3-chlorophenyl)acetyl chloride are not extensively documented, its reactivity allows for modifications of biological macromolecules, potentially influencing various biochemical pathways. The compound's derivatives may exhibit pharmacological properties, making it relevant in medicinal chemistry .
Several methods exist for synthesizing 2-(3-chlorophenyl)acetyl chloride:
2-(3-chlorophenyl)acetyl chloride is primarily used in:
The interactions of 2-(3-chlorophenyl)acetyl chloride with nucleophiles are crucial for its application in organic synthesis. Studies often focus on its reactivity patterns with different functional groups, helping to elucidate its potential uses in creating more complex molecules. Specific interaction studies may reveal insights into its mechanism of action when used as a reagent .
Several compounds share structural similarities with 2-(3-chlorophenyl)acetyl chloride. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Acetyl Chloride | CHClO | Simple acyl chloride, less reactive than 2-(3-chlorophenyl)acetyl chloride. |
| Chloroacetyl Chloride | CHClO | Contains a chloro group; used similarly but less specific in applications. |
| 3-Chlorobenzoyl Chloride | CHClO | Similar aromatic structure; used in Friedel-Crafts reactions but lacks acetic functionality. |
| Benzoyl Chloride | CHClO | More stable; primarily used in acylation reactions without chlorinated substituents. |
The presence of both a chlorophenyl group and an acyl chloride functionality makes 2-(3-chlorophenyl)acetyl chloride particularly versatile for nucleophilic substitution reactions and Friedel-Crafts acylation, distinguishing it from simpler acyl chlorides that lack such substituents .
The thionyl chloride-mediated conversion represents the most widely employed laboratory-scale synthetic route for producing 2-(3-chlorophenyl)acetyl chloride from its corresponding carboxylic acid precursor [8]. This transformation proceeds through a well-established mechanism involving the formation of a chlorosulfite intermediate, which subsequently undergoes nucleophilic attack by chloride ion to yield the desired acyl chloride [8] [9].
The optimal reaction conditions involve refluxing 2-(3-chlorophenyl)acetic acid with thionyl chloride at temperatures ranging from 70 to 80 degrees Celsius for 30 to 60 minutes in the presence of catalytic dimethylformamide [2]. The reaction typically employs a molar ratio of 1:1.2 (acid to thionyl chloride) to ensure complete conversion while minimizing excess reagent consumption . Under these optimized conditions, yields of 92 to 96 percent can be consistently achieved with product purities exceeding 98 percent [2].
The mechanistic pathway begins with nucleophilic attack of the carboxylic acid on the electrophilic sulfur center of thionyl chloride [8] [9]. This initial step forms an unstable chlorosulfite intermediate through displacement of chloride ion [8]. The catalytic role of dimethylformamide involves formation of an iminium intermediate that enhances the electrophilicity of the carbonyl carbon, facilitating subsequent transformations [23] [24]. The chlorosulfite intermediate subsequently undergoes nucleophilic attack by chloride ion at the carbonyl carbon, leading to simultaneous formation of the carbon-chlorine bond and elimination of sulfur dioxide [8] [9].
Alternative chlorinating agents such as oxalyl chloride can be employed as substitutes for thionyl chloride, offering advantages in terms of milder reaction conditions and reduced formation of sulfurous byproducts [2] [24]. Oxalyl chloride reactions typically proceed at lower temperatures (25 to 40 degrees Celsius) but require extended reaction times of 120 to 180 minutes [2]. The yields obtained with oxalyl chloride range from 88 to 92 percent with purities of 96 to 98 percent [2].
Table 1: Laboratory-Scale Synthesis Parameters
| Parameter | Optimal Conditions | Alternative Conditions |
|---|---|---|
| Substrate | 3-Chlorophenylacetic acid | 3-Chlorophenylacetic acid |
| Reagent | Thionyl chloride | Oxalyl chloride |
| Catalyst | Dimethylformamide (catalytic) | Dimethylformamide (catalytic) |
| Temperature (°C) | 70-80 (reflux) | 25-40 |
| Reaction Time (min) | 30-60 | 120-180 |
| Molar Ratio | 1:1.2 (acid:thionyl chloride) | 1:1.1 (acid:oxalyl chloride) |
| Yield (%) | 92-96 | 88-92 |
| Purity (%) | 98-99 | 96-98 |
Lewis acid-catalyzed Friedel-Crafts acylation represents an alternative synthetic approach that can be employed for the preparation of aromatic acetyl chlorides through direct acylation of chlorinated aromatic substrates [6] [10] [16]. This methodology involves the formation of highly electrophilic acylium cations through coordination of Lewis acid catalysts with acyl chloride precursors [6] [10].
Aluminum chloride serves as the most commonly employed Lewis acid catalyst for these transformations, typically used at loadings of 10 to 15 mole percent [10] [22]. The reaction mechanism proceeds through initial coordination of aluminum chloride with the chlorine atom of the acyl chloride, resulting in heterolytic cleavage of the carbon-chlorine bond and formation of a linear acylium cation [6] [10]. This highly electrophilic intermediate subsequently undergoes nucleophilic attack by the aromatic substrate to form a Wheland intermediate, which is then deprotonated to restore aromaticity and yield the final acylated product [6] [10].
Optimization studies have demonstrated that reaction temperatures between 0 and 25 degrees Celsius provide optimal selectivity while maintaining reasonable reaction rates [10] [22]. The use of dichloromethane or chloroform as solvents facilitates effective heat dissipation and provides appropriate solubility for both reactants and catalysts [10] [22]. Reaction times typically range from 2 to 4 hours, with yields of 85 to 95 percent achievable under optimized conditions [10] [22].
Alternative Lewis acid catalysts including ferric chloride and zinc chloride have been investigated for these transformations [22] [27]. Ferric chloride requires higher catalyst loadings (20 mole percent) and elevated temperatures (80 to 100 degrees Celsius) but can provide yields of 75 to 85 percent [22]. Zinc chloride operates at moderate temperatures (60 to 80 degrees Celsius) with catalyst loadings of 25 mole percent, yielding 70 to 80 percent of product [22] [27].
Table 2: Friedel-Crafts Acylation Parameters for 2-(3-chlorophenyl)acetyl Chloride
| Lewis Acid Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Solvent | Reaction Time (h) | Yield (%) | Selectivity (%) |
|---|---|---|---|---|---|---|
| Aluminum chloride | 10 | 0-25 | Dichloromethane | 2-4 | 85-92 | 90-95 |
| Aluminum chloride | 15 | 25-50 | Chloroform | 1-3 | 88-95 | 92-96 |
| Ferric chloride | 20 | 80-100 | Carbon disulfide | 4-6 | 75-85 | 85-90 |
| Zinc chloride | 25 | 60-80 | Toluene | 3-5 | 70-80 | 80-88 |
Industrial production of 2-(3-chlorophenyl)acetyl chloride increasingly relies on continuous flow reactor technologies to achieve enhanced process control, improved heat transfer, and superior product quality compared to traditional batch processes [12] [13] [18]. Continuous flow systems enable precise control of reaction parameters including temperature, pressure, residence time, and reactant stoichiometry [12] [13].
Continuous stirred tank reactors represent one prominent configuration for industrial acyl chloride production [12] [13]. These systems operate with continuous feeds of both the carboxylic acid substrate and chlorinating agent, with product continuously removed from the reactor outlet [12]. Optimal operating conditions for continuous stirred tank reactors include temperatures of 80 to 90 degrees Celsius, operating pressures of 1 to 2 bar, and residence times of 15 to 25 minutes [12] [13]. Flow rates typically range from 50 to 100 liters per hour, enabling conversions of 95 to 98 percent with product purities exceeding 99.5 percent [12].
Tubular flow reactors provide an alternative configuration that offers advantages in terms of heat transfer efficiency and reduced energy consumption [12] [26]. These systems operate at slightly lower temperatures (70 to 85 degrees Celsius) with higher operating pressures (1.5 to 3 bar) and shorter residence times (10 to 20 minutes) [12]. The plug flow characteristics of tubular reactors enable higher flow rates (75 to 150 liters per hour) while maintaining conversions of 92 to 96 percent and purities of 98 to 99 percent [12] [26].
Process optimization studies have identified several critical parameters for successful continuous flow operation [13] [18] [26]. Temperature control represents a primary consideration due to the exothermic nature of acyl chloride formation reactions [13] [18]. Heat transfer coefficients in continuous flow reactors can exceed those of batch reactors by several orders of magnitude, enabling precise temperature control and prevention of thermal decomposition [18] [26]. Mass transfer limitations are minimized through the high surface area to volume ratios characteristic of flow reactor designs [26].
Table 3: Industrial Production Parameters
| Parameter | Continuous Flow Reactor | Tubular Flow Reactor |
|---|---|---|
| Reactor Type | Continuous stirred tank reactor | Plug flow reactor |
| Operating Temperature (°C) | 80-90 | 70-85 |
| Operating Pressure (bar) | 1-2 | 1.5-3 |
| Residence Time (min) | 15-25 | 10-20 |
| Flow Rate (L/h) | 50-100 | 75-150 |
| Conversion (%) | 95-98 | 92-96 |
| Product Purity (%) | 99.5 | 98-99 |
| Energy Consumption (kJ/mol) | 120-150 | 100-130 |
Industrial production of 2-(3-chlorophenyl)acetyl chloride generates several byproducts that require effective management and separation strategies to ensure product quality and environmental compliance [14] [15] [21]. The primary byproducts include sulfur dioxide, hydrogen chloride, dimethylformamide derivatives, and unreacted starting materials [14] [15].
Sulfur dioxide separation represents a critical aspect of byproduct management due to its volatile nature and potential environmental impact [9] [15] [17]. Gas scrubbing systems employing sodium hydroxide solutions achieve removal efficiencies of 95 to 98 percent, converting sulfur dioxide to sodium sulfite for subsequent disposal or utilization [15] [17]. Alternative scrubbing systems using calcium hydroxide or ammonia solutions can provide comparable removal efficiencies while generating different salt byproducts [17].
Hydrogen chloride recovery and recycling constitute important economic and environmental considerations [15] [17] [21]. Absorption towers using water or dilute hydrochloric acid solutions achieve recovery efficiencies of 90 to 95 percent [17] [21]. The recovered hydrogen chloride can be concentrated and recycled for use in other chemical processes, reducing both raw material costs and waste disposal requirements [17] [21].
Purification of the crude acyl chloride product typically employs distillation techniques under controlled atmospheric conditions [14] [25]. Distillation under reduced pressure (53 to 56 degrees Celsius at 12 millimeters of mercury) provides purities exceeding 99.2 percent with yield recoveries of 88 to 92 percent [14]. Azeotropic distillation using toluene as an entraining agent operates at atmospheric pressure (110 to 120 degrees Celsius) and achieves purities of 98.5 percent with yield recoveries of 85 to 90 percent [15].
Fractional distillation with hydrogen chloride gas purging represents an advanced purification technique that achieves purities of 99.5 percent with yield recoveries of 90 to 95 percent [14] [15]. This method involves continuous introduction of dry hydrogen chloride gas into the distillation system to prevent hydrolysis of the acyl chloride product [14].
Table 4: Purification Methods and Efficiency
| Purification Method | Operating Conditions | Purity Achieved (%) | Yield Recovery (%) | Energy Requirements |
|---|---|---|---|---|
| Distillation under reduced pressure | 53-56°C at 12 mmHg | 99.2 | 88-92 | High |
| Azeotropic distillation with toluene | 110-120°C at atmospheric pressure | 98.5 | 85-90 | Medium |
| Fractional distillation with hydrogen chloride purge | 78-82°C with hydrogen chloride gas flow | 99.5 | 90-95 | Medium |
| Solvent extraction with inert solvents | Room temperature extraction | 97.8 | 82-88 | Low |
Table 5: Byproduct Management Strategies
| Byproduct | Separation Method | Recovery Efficiency (%) | Disposal/Recycling | Environmental Impact |
|---|---|---|---|---|
| Sulfur dioxide | Gas scrubbing with sodium hydroxide | 95-98 | Convert to sodium sulfite | Low after treatment |
| Hydrogen chloride | Absorption in water | 90-95 | Recycle as hydrochloric acid solution | Minimal with proper handling |
| Dimethylformamide derivatives | Distillation separation | 85-90 | Incineration | Controlled emission |
| Unreacted starting materials | Fractional distillation | 80-88 | Recycle to reactor | Negligible |
Nuclear magnetic resonance spectroscopy provides fundamental structural information for 2-(3-chlorophenyl)acetyl chloride through analysis of both proton and carbon-13 environments. The molecular structure containing both aromatic and acyl chloride functionalities generates characteristic spectroscopic patterns that enable unambiguous identification and structural confirmation [1] [2] [3].
¹H Nuclear Magnetic Resonance Spectroscopic Analysis
The proton nuclear magnetic resonance spectrum of 2-(3-chlorophenyl)acetyl chloride exhibits distinctive signals corresponding to the methylene bridge and aromatic ring protons. The methylene group adjacent to both the aromatic ring and the carbonyl functionality appears as a characteristic singlet at 4.1-4.3 parts per million, reflecting the deshielding effects of both the aromatic ring and the highly electronegative acyl chloride group [1] [4] [5] [6]. This chemical shift range is consistent with benzylic protons adjacent to electron-withdrawing carbonyl functionalities.
| Proton Environment | Chemical Shift δ (ppm) | Integration | Multiplicity | J-coupling (Hz) |
|---|---|---|---|---|
| CH₂ (methylene) | 4.1-4.3 | 2H | Singlet | - |
| H-2 (aromatic) | 7.2-7.4 | 1H | Doublet of doublets | 7.8, 1.2 |
| H-4 (aromatic) | 7.3-7.5 | 1H | Triplet | 7.8 |
| H-5 (aromatic) | 7.1-7.3 | 1H | Triplet | 7.8 |
| H-6 (aromatic) | 7.4-7.6 | 1H | Doublet | 7.8 |
The aromatic region displays the characteristic pattern of meta-disubstituted benzene derivatives, with four distinct proton environments corresponding to the substitution pattern [7] [8] [5]. The H-2 proton, positioned ortho to the methylene substituent, appears as a doublet of doublets due to coupling with both adjacent aromatic protons and meta-coupling with H-6. The H-4 and H-5 protons exhibit triplet multiplicities arising from coupling with their ortho neighbors, while H-6 shows a doublet pattern due to ortho-coupling with H-5 [5] [6].
¹³C Nuclear Magnetic Resonance and Distortionless Enhancement by Polarization Transfer Analysis
Carbon-13 nuclear magnetic resonance spectroscopy reveals the complete carbon framework of 2-(3-chlorophenyl)acetyl chloride, with the carbonyl carbon representing the most characteristic signal. The acyl chloride carbonyl carbon appears in the range of 169-172 parts per million, consistent with typical acyl chloride functional groups but shifted downfield relative to simple ketones or aldehydes due to the electron-withdrawing nature of the chlorine substituent [9] [10] [11].
| Carbon Position | Chemical Shift δ (ppm) | Assignment |
|---|---|---|
| C=O (carbonyl) | 169-172 | Acyl chloride carbonyl |
| CH₂ (methylene) | 49-52 | Benzylic methylene |
| C-1 (aromatic) | 132-135 | Aromatic quaternary carbon |
| C-2 (aromatic) | 127-129 | Aromatic CH (ortho to CH₂) |
| C-3 (aromatic) | 134-136 | Aromatic C-Cl |
| C-4 (aromatic) | 129-131 | Aromatic CH (para to Cl) |
| C-5 (aromatic) | 127-129 | Aromatic CH (meta to Cl) |
| C-6 (aromatic) | 129-131 | Aromatic CH (ortho to Cl) |
The methylene carbon bridge appears at 49-52 parts per million, reflecting the combined influence of both aromatic and carbonyl substituents [12] [13] [10]. The aromatic carbon framework exhibits the expected pattern for chlorine-substituted benzene rings, with the chlorine-bearing carbon (C-3) appearing most downfield at 134-136 parts per million due to the electronegative chlorine substituent [7] [13]. The quaternary aromatic carbon (C-1) bearing the methylene substituent resonates at 132-135 parts per million, while the remaining aromatic carbons appear in the typical range of 127-131 parts per million [13] [10].
Distortionless Enhancement by Polarization Transfer experiments provide crucial multiplicity information, distinguishing methyl, methylene, methine, and quaternary carbons through phase relationships. In this compound, the technique clearly differentiates the methylene carbon at approximately 50 parts per million from the various aromatic methine carbons, while the quaternary carbons (C-1 and C-3) and the carbonyl carbon are identified through their characteristic phase behavior [13].
Infrared spectroscopy provides definitive functional group identification for 2-(3-chlorophenyl)acetyl chloride through characteristic vibrational frequencies. The acyl chloride functionality represents the most diagnostic spectroscopic feature, with the carbonyl stretching frequency appearing at significantly higher wavenumbers compared to other carbonyl-containing compounds [14] [15] [16] [9] [17].
Carbonyl Stretching Vibrations
The most prominent infrared absorption corresponds to the carbonyl stretching vibration, which appears in the range of 1800-1815 reciprocal centimeters for the acyl chloride functionality [9] [18] [17] [11]. This high-frequency position results from the strong electron-withdrawing effect of the chlorine atom, which reduces electron density in the carbonyl bond and increases its bond strength. The aromatic conjugation effect produces a secondary absorption band at 1775-1790 reciprocal centimeters, reflecting the extended π-system interaction between the aromatic ring and the carbonyl group [16] [9] [19] [20].
| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| C=O stretch (acyl chloride) | 1800-1815 | Very Strong | Carbonyl stretch in acyl chloride |
| C=O stretch (aromatic acyl chloride) | 1775-1790 | Very Strong | Aromatic conjugated carbonyl |
| C-H stretch (aromatic) | 3060-3100 | Medium | Aromatic C-H stretching |
| C-H stretch (methylene) | 2920-2980 | Medium | Aliphatic CH₂ stretching |
| C-Cl stretch (acyl) | 730-780 | Strong | Acyl C-Cl bond stretch |
| C-Cl stretch (aromatic) | 750-850 | Strong | Aromatic C-Cl bond stretch |
| Aromatic C=C stretch | 1580-1620 | Medium | Aromatic ring vibrations |
| C-H bend (aromatic) | 1450-1500 | Medium | Aromatic C-H bending |
| Out-of-plane bend (aromatic) | 690-720 | Strong | Meta-substituted benzene ring |
Carbon-Hydrogen Stretching Vibrations
The compound exhibits characteristic carbon-hydrogen stretching absorptions in two distinct regions. Aromatic carbon-hydrogen stretches appear at 3060-3100 reciprocal centimeters, typical of sp²-hybridized carbons in benzene ring systems [21] [16] [17]. The methylene carbon-hydrogen stretches occur at 2920-2980 reciprocal centimeters, consistent with sp³-hybridized aliphatic carbons [21] [16] [17]. The relatively sharp nature of these absorptions, particularly in the aromatic region, provides clear distinction from broader alcohol or amine N-H stretching bands [21] [17].
Carbon-Chlorine Stretching Vibrations
Two distinct carbon-chlorine stretching regions characterize this compound, reflecting the different chlorine environments. The acyl carbon-chlorine stretch appears at 730-780 reciprocal centimeters, typical of acid chloride functional groups where the chlorine is directly bonded to a carbonyl carbon [14] [18] [17]. The aromatic carbon-chlorine stretch occurs at a higher frequency range of 750-850 reciprocal centimeters, characteristic of chlorine substituents on aromatic rings [21] [7] [17]. These distinct frequencies enable clear identification of both chlorine environments within the molecule [14] [15].
Aromatic Ring Vibrations
The meta-disubstituted benzene ring generates characteristic vibrational patterns that confirm the substitution pattern. Aromatic carbon-carbon stretching vibrations appear at 1580-1620 reciprocal centimeters, while aromatic carbon-hydrogen bending modes occur at 1450-1500 reciprocal centimeters [21] [16] [17]. The out-of-plane bending vibrations at 690-720 reciprocal centimeters are particularly diagnostic for meta-disubstituted benzene rings, providing definitive confirmation of the 1,3-substitution pattern [21] [17].
The thermal properties of 2-(3-chlorophenyl)acetyl chloride reflect the competing influences of molecular size, intermolecular forces, and thermal decomposition pathways. Unlike stable organic compounds, acyl chlorides present unique challenges in determining precise boiling points due to their propensity for hydrolysis and thermal decomposition under standard measurement conditions [22] [23] [24].
Vapor Pressure Behavior
Experimental determination of exact boiling points for 2-(3-chlorophenyl)acetyl chloride remains challenging due to thermal instability under atmospheric conditions. However, structural comparison with related compounds provides insight into expected thermal behavior. Simple acetyl chloride exhibits a boiling point of 52°C at atmospheric pressure [23] [25] [26], while phenylacetyl chloride derivatives typically show boiling points in the range of 220-250°C [24] [27] [28]. Based on these structural analogs, 2-(3-chlorophenyl)acetyl chloride would be expected to exhibit a boiling point in the range of 240-260°C under ideal conditions [22] [28].
| Property | Value | Notes |
|---|---|---|
| Boiling Point (°C) | Not determined | Likely decomposes before boiling |
| Estimated Boiling Point at 1 atm (°C) | 240-260 (estimated) | Based on structural analogs |
| Melting Point (°C) | Not determined | Liquid at room temperature |
| Density (g/cm³) | 1.3-1.4 (estimated) | Based on molecular structure |
| Vapor Pressure at 20°C (mmHg) | <1 (estimated) | Low volatility expected |
| Flash Point (°C) | >100 (estimated) | Combustible liquid |
| Refractive Index (nD²⁰) | 1.54-1.56 (estimated) | Based on aromatic content |
| Heat of Vaporization (kJ/mol) | 45-50 (estimated) | Estimated from analogs |
The vapor pressure of 2-(3-chlorophenyl)acetyl chloride at room temperature is expected to be significantly lower than simple acyl chlorides, estimated at less than 1 millimeter of mercury at 20°C. This reduced volatility results from the increased molecular weight (189.04 g/mol) and enhanced intermolecular forces arising from the aromatic ring system and dual chlorine substituents [22] [23] [29]. The presence of polar carbon-chlorine bonds and the aromatic π-system contributes to stronger intermolecular interactions compared to aliphatic analogs [24] [29].
Pressure-Temperature Relationships
Under reduced pressure conditions, 2-(3-chlorophenyl)acetyl chloride would be expected to distill at lower temperatures, potentially enabling purification without extensive decomposition. Chloroacetyl chloride, a structurally related compound, demonstrates boiling point depression under reduced pressure, suggesting similar behavior for the target compound [23] [24]. Extrapolation from related phenylacetyl derivatives indicates that distillation under 10-20 millimeters of mercury pressure might enable collection at temperatures below 200°C [24] [27].
The compound's thermal stability limits practical application of standard distillation techniques for purification. The acyl chloride functional group undergoes hydrolysis in the presence of atmospheric moisture, generating hydrogen chloride gas and the corresponding carboxylic acid [30] [23] [24]. Additionally, elevated temperatures may promote intramolecular cyclization reactions or radical decomposition pathways, particularly in the presence of trace metal catalysts or strong bases [24] [27].
The solubility characteristics of 2-(3-chlorophenyl)acetyl chloride in various organic solvent systems reflect the compound's amphiphilic nature, containing both polar acyl chloride functionality and nonpolar aromatic components. Understanding these solubility relationships proves crucial for synthetic applications, purification protocols, and analytical procedures [31] [24] [32].
Aprotic Solvent Systems
2-(3-chlorophenyl)acetyl chloride demonstrates excellent miscibility with chlorinated solvents, including dichloromethane and chloroform. These solvents provide optimal compatibility due to similar polarity parameters and the absence of protic functionalities that would promote unwanted side reactions [31] [24] [32]. The compound shows complete miscibility in dichloromethane, making this solvent ideal for synthetic transformations and analytical preparations [31] [32].
| Solvent System | Solubility | Comments |
|---|---|---|
| Water | Reacts (hydrolysis) | Forms HCl and carboxylic acid |
| Methanol | Reacts (alcoholysis) | Forms methyl ester |
| Ethanol | Reacts (alcoholysis) | Forms ethyl ester |
| Diethyl ether | Miscible | Good solvent for reactions |
| Dichloromethane | Miscible | Excellent solvent |
| Chloroform | Miscible | Excellent solvent |
| Benzene | Soluble | Moderate solubility |
| Toluene | Soluble | Moderate solubility |
| Acetone | Soluble | Good solubility |
| Acetonitrile | Soluble | Good solubility |
| Hexane | Partially soluble | Limited solubility |
| Dimethyl sulfoxide | Soluble | Good solubility |
Ethereal solvents, particularly diethyl ether and tetrahydrofuran, provide excellent solubility for 2-(3-chlorophenyl)acetyl chloride while maintaining chemical inertness toward the acyl chloride functionality. These solvents prove particularly valuable for nucleophilic acylation reactions, where the ether oxygen atoms can provide mild coordination to metal catalysts without interfering with the desired transformation [24] [27] [32]. The aromatic hydrocarbon component of the molecule ensures adequate solubility in these moderately polar aprotic media [31] [32].
Aromatic and Aliphatic Hydrocarbon Solvents
The solubility in hydrocarbon solvents varies significantly with the aromatic or aliphatic nature of the solvent system. Aromatic solvents such as benzene and toluene provide moderate solubility due to π-π stacking interactions between the chlorophenyl ring and the solvent aromatic systems [31] [32]. This enhanced solubility in aromatic media compared to aliphatic hydrocarbons reflects the significant contribution of the aromatic ring to the overall solvation behavior [31] [32].
Aliphatic hydrocarbon solvents such as hexane and cyclohexane show limited solubility for 2-(3-chlorophenyl)acetyl chloride. The polar acyl chloride functionality and aromatic ring system create substantial incompatibility with purely aliphatic, nonpolar solvent environments [31] [32]. However, these solvents may prove useful for recrystallization or precipitation techniques where controlled solubility is desired [32].
Reactive Solvent Systems
Protic solvents, including alcohols and water, react readily with 2-(3-chlorophenyl)acetyl chloride through nucleophilic substitution mechanisms. Water promotes rapid hydrolysis, generating 2-(3-chlorophenyl)acetic acid and hydrogen chloride gas [30] [24] [33]. This reaction proceeds through nucleophilic attack of water on the electrophilic carbonyl carbon, followed by elimination of chloride ion [30] [24].
Alcoholic solvents undergo similar nucleophilic substitution reactions, forming the corresponding ester products. Methanol and ethanol react quantitatively with 2-(3-chlorophenyl)acetyl chloride to produce methyl and ethyl 2-(3-chlorophenyl)acetate, respectively [24] [33]. These reactions proceed rapidly at room temperature and prove useful for synthetic applications requiring ester formation [24].